(2-Chlorophenyl)methyl 4-hydroxybenzoate
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Overview
Description
(2-Chlorophenyl)methyl 4-hydroxybenzoate is a chemical compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 g/mol . . This compound is characterized by the presence of a chlorophenyl group attached to a methyl 4-hydroxybenzoate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with (2-chlorophenyl)methanol . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chlorophenyl)methyl 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the chlorophenyl group, making it less hydrophobic and potentially less active in certain applications.
Ethyl 4-hydroxybenzoate: Similar structure but with an ethyl group instead of a chlorophenyl group, leading to different chemical and biological properties.
Propyl 4-hydroxybenzoate: Another similar compound with a propyl group, used in different contexts due to its unique properties.
Uniqueness
(2-Chlorophenyl)methyl 4-hydroxybenzoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where increased hydrophobicity or specific interactions with biological targets are desired .
Properties
CAS No. |
85392-27-4 |
---|---|
Molecular Formula |
C14H11ClO3 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl 4-hydroxybenzoate |
InChI |
InChI=1S/C14H11ClO3/c15-13-4-2-1-3-11(13)9-18-14(17)10-5-7-12(16)8-6-10/h1-8,16H,9H2 |
InChI Key |
ZDAAPEPLJTXHQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)O)Cl |
Origin of Product |
United States |
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